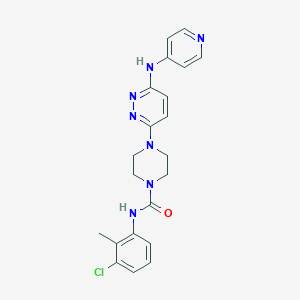

N-(3-chloro-2-methylphenyl)-4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazine-1-carboxamide

Description

N-(3-chloro-2-methylphenyl)-4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazine-1-carboxamide is a synthetic small molecule featuring a piperazine-carboxamide core. Key structural elements include:

- Piperazine-carboxamide linkage: Enhances solubility and enables hydrogen bonding via the carboxamide moiety.

- Pyridazin-3-yl group: A nitrogen-rich heterocycle contributing to π-π stacking and hydrogen bonding.

- Pyridin-4-ylamino substituent: Introduces additional hydrogen-bonding capacity and electronic effects.

Properties

IUPAC Name |

N-(3-chloro-2-methylphenyl)-4-[6-(pyridin-4-ylamino)pyridazin-3-yl]piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClN7O/c1-15-17(22)3-2-4-18(15)25-21(30)29-13-11-28(12-14-29)20-6-5-19(26-27-20)24-16-7-9-23-10-8-16/h2-10H,11-14H2,1H3,(H,25,30)(H,23,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDWJYSJQZDMIIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)N2CCN(CC2)C3=NN=C(C=C3)NC4=CC=NC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-chloro-2-methylphenyl)-4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazine-1-carboxamide, also known by its CAS number 1021262-29-2, is a compound of interest due to its potential biological activities. This article delves into its biological activity, particularly focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The chemical structure of this compound is characterized by a complex arrangement of heterocycles and functional groups, which contribute to its biological activity. Below are some key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C21H22ClN7O |

| Molecular Weight | 423.9 g/mol |

| CAS Number | 1021262-29-2 |

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, studies on pyridazine derivatives have shown effectiveness against various pathogens, including Mycobacterium tuberculosis (Mtb). The compound's structural analogs have demonstrated IC50 values in the low micromolar range against Mtb, suggesting potential as an anti-tubercular agent .

The biological activity of this compound may involve multiple mechanisms:

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism.

- Disruption of Cell Wall Synthesis : By targeting the synthesis pathways, these compounds can compromise the integrity of bacterial cell walls.

Cytotoxicity and Selectivity

Toxicity assessments in human cell lines (e.g., HEK-293) are crucial for evaluating the safety profile of new compounds. Preliminary studies indicate that derivatives related to this compound exhibit low cytotoxicity, making them promising candidates for further development .

Study on Anti-Tubercular Activity

A notable study focused on a series of substituted piperazine derivatives, including those structurally related to this compound. Compounds were tested against Mycobacterium tuberculosis H37Ra, revealing several candidates with significant activity:

| Compound ID | IC50 (μM) | IC90 (μM) |

|---|---|---|

| 6a | 1.35 | 3.73 |

| 6e | 2.18 | 40.32 |

| 6h | 1.90 | 4.00 |

These results indicate a promising therapeutic index for further exploration in drug development .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have highlighted that modifications in the piperazine and pyridazine moieties significantly affect the biological activity. For example, the introduction of halogen substituents and varying alkyl chains has been linked to enhanced potency against specific bacterial strains.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structurally related piperazine-carboxamide derivatives, highlighting substituent variations and inferred properties:

Key Findings from Comparative Analysis

Lipophilicity and Bioavailability: The target compound lacks trifluoromethyl groups, resulting in lower logP compared to , and 9 analogs. This may improve aqueous solubility but reduce membrane permeability .

Heterocyclic Diversity :

- Pyridazine-pyridine dual systems (target) vs. pyridine-benzoxazin (): The latter’s fused benzoxazin may confer metabolic stability via reduced oxidative metabolism .

Biological Activity :

- ML267 () inhibits bacterial phosphopantetheinyl transferase (PPTase), suggesting that the target compound’s pyridazine core could similarly target bacterial enzymes .

- ’s compound, with dual trifluoromethyl groups, may exhibit stronger kinase inhibition due to increased hydrophobic interactions .

Synthetic Accessibility :

- The target compound’s synthesis likely involves coupling pyridazin-3-yl piperazine with 3-chloro-2-methylphenyl isocyanate, analogous to methods in and .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.